N-(3-acetamidophenyl)-2-((6-acetamidopyridazin-3-yl)thio)acetamide
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Description
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves condensation reactions, as seen in the synthesis of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides . The process often starts with a key precursor that undergoes various reactions, including cyclization and nucleophilic attacks, to yield a diverse set of products . The synthetic procedures are generally designed to be simple and convenient, with one-pot reactions under mild conditions being common .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray diffraction analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can reveal the presence of specific functional groups and their interactions, such as hydrogen bonds .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions due to the reactivity of the acetamide moiety. The compounds can undergo cyclization, nucleophilic attacks, and condensation reactions, leading to the formation of heterocyclic structures . The reactivity can be influenced by the substitution pattern on the phenyl or heterocyclic rings, which can lead to a wide range of biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can impact the compound's biological activity and pharmacokinetics . The crystal structure analysis provides insights into the solid-state properties of these compounds, which is important for understanding their behavior in biological systems .
Scientific Research Applications
Enzyme Inhibition and Drug Development
One study discusses the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on improving metabolic stability through the examination of various 6,5-heterocycles as alternatives to specific ring structures. This research is crucial for developing potent and efficacious inhibitors of PI3Kα and mTOR, important targets in cancer therapy (Stec et al., 2011).
Antimicrobial Activity
Another area of application is in the synthesis and evaluation of novel sulphonamide derivatives for their antimicrobial activity. These studies include the exploration of the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds that displayed promising antimicrobial properties (Fahim & Ismael, 2019).
Chemoselective Synthesis
Research has also been conducted on the chemoselective acetylation of 2-aminophenol using immobilized lipase for the synthesis of intermediates like N-(2-hydroxyphenyl)acetamide, which are valuable in the synthesis of antimalarial drugs. Such studies are significant for understanding reaction mechanisms and optimizing conditions for selective acetylation, highlighting the compound's utility in synthesizing biologically active molecules (Magadum & Yadav, 2018).
Optoelectronic Properties
Furthermore, investigations into the optoelectronic properties of polymers incorporating thiazole-based compounds reveal applications in materials science, particularly in developing conducting polymers with specific electronic and optical characteristics (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-acetamidopyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-10(22)17-12-4-3-5-13(8-12)19-15(24)9-25-16-7-6-14(20-21-16)18-11(2)23/h3-8H,9H2,1-2H3,(H,17,22)(H,19,24)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDRKTPQDMIPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((6-acetamidopyridazin-3-yl)thio)acetamide |
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